molecular formula C21H26N4O4S2 B15107124 2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B15107124
M. Wt: 462.6 g/mol
InChI Key: RBDJLINOMHEXPF-UHFFFAOYSA-N
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Description

2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a base such as sodium ethoxide and a solvent like ethanol. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar compounds to 2-[2-(4-phenylmethanesulfonylpiperazin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide include other thiophene derivatives such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H26N4O4S2

Molecular Weight

462.6 g/mol

IUPAC Name

2-[[2-(4-benzylsulfonylpiperazin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C21H26N4O4S2/c22-20(27)19-16-7-4-8-17(16)30-21(19)23-18(26)13-24-9-11-25(12-10-24)31(28,29)14-15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2,(H2,22,27)(H,23,26)

InChI Key

RBDJLINOMHEXPF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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